molecular formula C9H6FNO4 B12990054 Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate

Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate

Cat. No.: B12990054
M. Wt: 211.15 g/mol
InChI Key: SOIHTYZUFHPKND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate is a chemical compound belonging to the oxazole family It is characterized by a benzoxazole ring substituted with a fluorine atom and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-fluoro-2-nitrobenzoic acid with methanol in the presence of a dehydrating agent to form the corresponding ester. This ester is then subjected to cyclization using a base such as sodium hydride to yield the desired oxazole compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The oxazole ring can be reduced to form dihydro derivatives.

    Oxidation Reactions: The compound can undergo oxidation to form higher oxidation state derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products Formed

    Substitution: Formation of substituted oxazole derivatives.

    Reduction: Formation of dihydrobenzo[d]oxazole derivatives.

    Oxidation: Formation of higher oxidation state oxazole derivatives.

Scientific Research Applications

Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings

Mechanism of Action

The mechanism of action of Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-fluoro-2-oxo-2,3-dihydrobenzo[d]oxazole-6-carboxylate is unique due to the presence of both the fluorine atom and the carboxylate ester group. This combination enhances its chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H6FNO4

Molecular Weight

211.15 g/mol

IUPAC Name

methyl 5-fluoro-2-oxo-3H-1,3-benzoxazole-6-carboxylate

InChI

InChI=1S/C9H6FNO4/c1-14-8(12)4-2-7-6(3-5(4)10)11-9(13)15-7/h2-3H,1H3,(H,11,13)

InChI Key

SOIHTYZUFHPKND-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1F)NC(=O)O2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.